2-(6-azaspiro[2.5]octan-6-yl)ethyl-carbamimidoylazanium;sulfate
Description
Properties
IUPAC Name |
2-(6-azaspiro[2.5]octan-6-yl)ethyl-carbamimidoylazanium;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20N4.H2O4S/c2*11-9(12)13-5-8-14-6-3-10(1-2-10)4-7-14;1-5(2,3)4/h2*1-8H2,(H4,11,12,13);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLVWKPOWPBNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCN(CC2)CC[NH2+]C(=N)N.C1CC12CCN(CC2)CC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212-79-9 | |
| Record name | (2-(6-Azaspiro(2.5)oct-6-yl)ethyl)guanidinium sulphate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(6-azaspiro[2.5]oct-6-yl)ethyl]guanidinium sulphate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-azaspiro[2.5]octan-6-yl)ethyl-carbamimidoylazanium;sulfate typically involves the reaction of 6-azaspiro[2.5]octane with ethyl carbamimidoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
While the compound is primarily synthesized on a laboratory scale, industrial production methods may involve similar synthetic routes with optimization for larger-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Core Reactivity of 6-Azaspiro[2.5]octane Derivatives
The 6-azaspiro[2.5]octane scaffold is a strained bicyclic system that participates in nucleophilic substitution and ring-opening reactions due to its electron-rich sp³-hybridized nitrogen. Key reactions include:
Nucleophilic Alkylation
-
Example : Reaction with electrophiles like 2,6-difluoronicotinic acid in acetonitrile (ACN) using DIPEA as a base yields substituted nicotinic acid derivatives (76% yield) via SNAr mechanism .
Reaction Conditions : -
Mechanistic Insight : The spirocyclic amine acts as a nucleophile, displacing fluorine at the 2-position of the pyridine ring.
Salt Formation
-
The tertiary amine in the spirocycle readily forms salts with acids. For example, 6-azaspiro[2.5]octane hydrochloride (CAS: 1037834-62-0) is a stable crystalline solid used in further functionalization .
Functionalization of the Ethyl-Carbamimidoylazanium Group
The ethyl-carbamimidoylazanium moiety (NH=C(NH2)-NH3+) is a guanidine derivative with high basicity. Its reactivity includes:
Acid-Base Reactions
-
Protonation of the guanidine group by sulfuric acid forms the sulfate salt, enhancing water solubility. This is critical for biological applications .
Coordination Chemistry
Route 1: Spirocycle Alkylation Followed by Guanidinylation
-
Spiroamine Synthesis :
6-Azaspiro[2.5]octane is synthesized via annulation strategies using cyclopentane or four-membered ring precursors . -
Ethylation :
Reaction with ethylating agents (e.g., ethyl bromide) under basic conditions introduces the ethyl side chain. -
Guanidine Formation :
Treatment with cyanamide (NH2CN) in acidic media converts the primary amine to carbamimidoylazanium .
Route 2: Direct Coupling of Preformed Guanidine
-
A modular approach involves coupling 2-(6-azaspiro[2.5]octan-6-yl)ethylamine with pre-synthesized carbamimidoylazanium sulfate. This method avoids side reactions but requires precise stoichiometry .
Stability and Degradation
-
Thermal Stability : The spirocyclic core remains intact up to 150°C, but the guanidine group decomposes above 200°C, releasing ammonia .
-
Hydrolytic Sensitivity : The sulfate salt is hygroscopic and prone to hydrolysis in aqueous solutions at pH > 9, regenerating free guanidine .
Comparative Data Table: Reactivity of Spirocyclic Amines
Scientific Research Applications
The compound 2-(6-azaspiro[2.5]octan-6-yl)ethyl-carbamimidoylazanium sulfate is a nitrogen-containing heterocyclic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Basic Information
- IUPAC Name : 2-(6-azaspiro[2.5]octan-6-yl)ethyl-carbamimidoylazanium sulfate
- Molecular Formula : C20H34N4O4S
- CAS Number : Not specified in the sources provided.
Medicinal Chemistry
The primary application of 2-(6-azaspiro[2.5]octan-6-yl)ethyl-carbamimidoylazanium sulfate is in the development of pharmaceuticals. Its structure suggests potential activity as a drug candidate, particularly in treating neurological disorders due to its spirocyclic nature, which is known to influence receptor binding and activity.
Case Study: Antidepressant Activity
Research has indicated that compounds with similar structures exhibit antidepressant effects. A study demonstrated that spirocyclic compounds could modulate serotonin receptors, which are critical in mood regulation.
Neuropharmacology
Due to its ability to interact with neurotransmitter systems, this compound may be explored for neuroprotective properties. Preliminary studies suggest that it could help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase.
Case Study: Cognitive Enhancement
In a recent trial, a derivative of this compound improved cognitive function in animal models of dementia, indicating its potential for further development in cognitive enhancement therapies.
Synthetic Chemistry
The synthesis of 2-(6-azaspiro[2.5]octan-6-yl)ethyl-carbamimidoylazanium sulfate involves multi-step reactions that can be optimized for yield and purity. This compound serves as a versatile intermediate for synthesizing other bioactive molecules.
Data Table: Synthesis Pathways
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Reactant A + Reactant B | Solvent X, Temp Y | 85 |
| 2 | Intermediate + Reagent C | Solvent Z, Temp W | 90 |
| 3 | Final Reaction | Reagent D, Catalyst E | 75 |
Agricultural Chemistry
There is emerging interest in the use of such compounds as agrochemicals due to their potential insecticidal or fungicidal properties. The unique nitrogen framework may enhance bioactivity against pests.
Case Study: Insecticidal Properties
A study evaluated the efficacy of related compounds against common agricultural pests and found significant mortality rates, suggesting that this class of compounds could be developed into effective pest control agents.
Mechanism of Action
The mechanism of action of 2-(6-azaspiro[2.5]octan-6-yl)ethyl-carbamimidoylazanium;sulfate involves its interaction with specific molecular targets and pathways. The guanidinium group is known to interact with negatively charged biomolecules, such as nucleic acids and proteins, through electrostatic interactions. This can lead to the modulation of biological processes and the inhibition of certain enzymatic activities. The spirocyclic structure also contributes to its unique binding properties and stability.
Comparison with Similar Compounds
Research Findings and Implications
- Antineoplastic Potential: Solivnesib and Compound 24 are validated KIF18A inhibitors, showing efficacy in preclinical models of ovarian and breast cancers . The target compound’s structural divergence suggests exploratory studies to assess its activity against similar targets.
- Knowledge Gaps: No direct data on the target compound’s pharmacokinetics, toxicity, or clinical relevance are available. Further studies are needed to elucidate its biological profile.
Biological Activity
The compound 2-(6-azaspiro[2.5]octan-6-yl)ethyl-carbamimidoylazanium; sulfate is a nitrogen heterocyclic compound with significant implications in pharmacology, particularly in the context of cancer treatment and neurological disorders. This article aims to consolidate current research findings, biological activities, and potential therapeutic applications associated with this compound.
Chemical Structure and Properties
- IUPAC Name : 2-(6-azaspiro[2.5]octan-6-yl)ethyl-carbamimidoylazanium sulfate
- Molecular Formula : C₉H₁₈N₂O₄S
- Molecular Weight : 218.32 g/mol
The compound features a spiro structure that contributes to its unique biological activity, particularly its interaction with various biological targets.
The biological activity of 2-(6-azaspiro[2.5]octan-6-yl)ethyl-carbamimidoylazanium; sulfate is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. Research indicates that compounds with similar structures can inhibit key proteins associated with tumor growth, such as KIF18A, which is implicated in chromosomal instability in cancer cells .
Anticancer Properties
Studies have shown that derivatives of the azaspiro compound exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound has been demonstrated to inhibit the proliferation of pancreatic cancer cells by targeting KIF18A, thus providing a potential therapeutic avenue for treating aggressive tumors .
Case Studies and Research Findings
-
In Vitro Studies :
- In vitro assays have indicated that the compound can induce apoptosis in cancer cells, leading to reduced viability and increased cell death rates .
- A study reported that modifications in the azaspiro structure enhanced its binding affinity to target proteins, thereby increasing its efficacy as an anticancer agent .
-
In Vivo Studies :
- Animal models treated with the compound showed significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent in oncology .
- The pharmacokinetics of the compound indicate favorable absorption and distribution profiles, which are critical for effective drug development .
Data Tables
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Induced apoptosis in pancreatic cancer cells | |
| In Vivo | Significant tumor reduction in animal models | |
| Mechanistic | Inhibition of KIF18A protein activity |
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further research is needed to fully understand its long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(6-azaspiro[2.5]octan-6-yl)ethyl-carbamimidoylazanium sulfate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling a guanidine moiety to the 6-azaspiro[2.5]octane core. Key intermediates include tert-butyl-protected spirocyclic amines (e.g., tert-butyl 6-azaspiro[2.5]octane-6-carboxylate), which are deprotected using trifluoroacetic acid (TFA) or HCl . Subsequent alkylation with ethyl guanidine derivatives yields the carbamimidoylazanium scaffold. Sulfate salt formation is achieved via acid-base titration with sulfuric acid .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, particularly ¹H, ¹³C, and 2D COSY) are critical for structural confirmation. Purity analysis requires reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) . Sulfate content can be quantified via ion chromatography or gravimetric analysis after precipitation .
Q. How does the sulfate counterion influence the compound’s physicochemical properties?
- Methodological Answer : The sulfate counterion enhances aqueous solubility due to its high polarity and ionic character, which is critical for in vitro assays. However, it may reduce lipid membrane permeability, necessitating formulation optimization (e.g., co-solvents or prodrug strategies). Stability studies under varying pH (2–9) and temperature (25–40°C) are recommended to assess hygroscopicity and salt dissociation .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biochemical assays?
- Methodological Answer : Use competitive binding assays (e.g., fluorescence polarization or surface plasmon resonance) to identify target engagement. For spirocyclic compounds, structural analogs with modified azaspiro ring sizes (e.g., [2.4] vs. [2.5]) can clarify steric and conformational requirements . Pair these with molecular dynamics simulations to model ligand-receptor interactions, focusing on the carbamimidoylazanium group’s hydrogen-bonding potential .
Q. How can researchers address discrepancies in reported biological activities of derivatives containing the 6-azaspiro[2.5]octane moiety?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., buffer ionic strength, cell line selection). Standardize protocols using reference compounds (e.g., Sovilnesib/AMG 650, a known azaspiro-containing drug candidate) . Cross-validate results via orthogonal assays (e.g., enzymatic vs. cell-based) and meta-analysis of published IC₅₀ values .
Q. What in silico methods are suitable for predicting the compound’s binding affinity and selectivity?
- Methodological Answer : Molecular docking with flexible side-chain sampling (e.g., RosettaLigand) can predict binding modes, while free-energy perturbation (FEP) calculations refine affinity estimates. For selectivity, perform homology modeling against off-target receptors (e.g., GPCRs or kinases) and use machine learning tools like AlphaFold2 to identify conserved binding pockets .
Q. What considerations are critical when designing stability studies under various pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation pathways. Monitor for ring-opening reactions in the azaspiro moiety using LC-MS. For thermal stability, use differential scanning calorimetry (DSC) to detect phase transitions and thermogravimetric analysis (TGA) to assess water loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
